2-Cyclopentylethanesulfonamide
Overview
Description
2-Cyclopentylethanesulfonamide is a versatile chemical compound that finds extensive application in scientific research. Its unique properties enable its use as a catalyst, solvent, and pharmaceutical intermediate, making it an indispensable tool for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Cyclopentylethanesulfonamide can be synthesized through various methods. One efficient strategy involves the NH4I-mediated amination of sodium sulfinates. This method provides a general and environmentally friendly access to sulfonamide compounds and tolerates a wide range of functional groups . Another approach involves the oxidative coupling of thiols and amines, which has emerged as a highly useful method for synthesizing structurally diverse sulfonamides in a single step .
Industrial Production Methods: Industrial production of cyclopentaneethanesulfonamide typically involves the reaction of sulfonyl chlorides with amines in the presence of a base such as pyridine to absorb the HCl generated . This method shows good substrate scope and provides a variety of sulfonamide products in reasonable to excellent yields.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentylethanesulfonamide undergoes various types of reactions, including oxidation, reduction, and substitution. The sulfonamide group is relatively unreactive, but it can participate in acid-base reactions, deprotonation, and ortho-lithiation .
Common Reagents and Conditions: Common reagents used in reactions involving cyclopentaneethanesulfonamide include sodium sulfinates, thiols, and amines. Conditions often involve the use of bases such as pyridine or catalysts like iodine .
Major Products: The major products formed from these reactions are typically other sulfonamide derivatives, which can be used in various applications, including pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Cyclopentylethanesulfonamide is widely used in scientific research due to its unique properties. It serves as a catalyst, solvent, and pharmaceutical intermediate. In chemistry, it is used in the synthesis of various compounds. In biology and medicine, it is used in the development of drugs and as a research tool to study biological processes. In industry, it is used in the production of herbicides, pesticides, and other chemicals .
Mechanism of Action
2-Cyclopentylethanesulfonamide can be compared with other sulfonamide derivatives, such as sulfonimidates and sulfinamides. These compounds share similar structural features but differ in their reactivity and applications. For example, sulfonimidates are used as building blocks to access other sulfur (VI) compounds and as alkyl transfer reagents . Sulfinamides, on the other hand, are used in the synthesis of various pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
- Sulfonimidates
- Sulfinamides
- Sulfonamides
2-Cyclopentylethanesulfonamide stands out due to its unique combination of properties, making it a valuable tool in various scientific and industrial applications.
Properties
IUPAC Name |
2-cyclopentylethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c8-11(9,10)6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOOVUNPORBZON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170505 | |
Record name | Cyclopentaneethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17854-73-8 | |
Record name | Cyclopentaneethanesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017854738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentaneethanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50170505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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